

A Comparative Guide to Hole Mobility in Common Hole Transporting Materials

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The efficiency and stability of optoelectronic devices, such as perovskite solar cells and organic light-emitting diodes (OLEDs), are critically dependent on the charge transport properties of their constituent layers. The hole transport material (HTM) plays a pivotal role in extracting and transporting positive charge carriers (holes) from the active layer to the electrode. A key performance metric for an HTM is its hole mobility (μ_h), which quantifies the ease with which holes can move through the material under an applied electric field. This guide provides a comparative analysis of the hole mobility of several commonly used organic and inorganic HTMs, supported by experimental data and detailed measurement protocols.

Quantitative Comparison of Hole Mobility

The following table summarizes the hole mobility values for five prominent HTMs: spiro-OMeTAD, PTAA, P3HT, NiO_x, and CuSCN. The data is compiled from various studies and highlights the influence of the measurement technique and the presence of dopants on the resulting mobility values.

Hole Transport Material (HTM)	Hole Mobility (cm ² /Vs)	Measurement Technique	Experimental Conditions/Notes	Doped/Pristine
spiro-OMeTAD	2×10^{-4}	Not Specified	Pristine film.[1][2]	Pristine
$10^{-5} - 2 \times 10^{-4}$	SCLC, TOF	Variation is likely due to different measurement techniques and models.[3]	Pristine	
10^{-3} (approx.)	Impedance Spectroscopy	100-fold increase compared to pristine film.[4]	Doped (LiTFSI)	
PTAA	$3 - 4 \times 10^{-5}$	SCLC	Pristine films with molecular weight (Mw) ranging from 10-50 kDa; mobility slightly decreased with increasing Mw.[3]	Pristine
4×10^{-3} (approx.)	Not Specified	Compared to spiro-OMeTAD (2×10^{-4} cm ² /Vs).[5]	Not Specified	
P3HT	1.043×10^{-4}	SCLC	Device with PEDOT:PSS as anode buffer layer.[6]	Not Specified
1.357×10^{-4}	SCLC	Device with MoO ₃ as anode buffer layer.[6]	Not Specified	
10^{-5}	Not Specified	Compared to spiro-OMeTAD	Not Specified	

		(2 x 10 ⁻⁴ cm ² /Vs).[2]		
0.03	Microwave Conductivity	On isolated chains in dilute solution.[1]	Doped	
NiOx	3.48 x 10 ⁻⁴	SCLC	Undoped hole- only device.[7]	Pristine
4.81 x 10 ⁻⁴	SCLC	PMMA-doped hole-only device. [7]	Doped (PMMA)	
25	Thin-Film Transistor (TFT)	Fully solution- processed NiOx/AlOx TFT. [8]	Not Specified	
CuSCN	~10 ⁻³	TOF	Out-of-plane mobility in a 4 μm-thick film.[9]	Pristine
0.01 - 0.1	Not Specified	General reported range.[10]	Not Specified	
up to 0.18	Field-Effect Transistor (FET)	p-doped with C60F48.[11]	Doped (C60F48)	

Experimental Protocols for Hole Mobility Measurement

Accurate determination of hole mobility is crucial for comparing different HTMs. The two most common techniques employed for this purpose are the Space-Charge-Limited Current (SCLC) method and the Time-of-Flight (TOF) method.

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the bulk mobility of a material in a single-carrier device.[12][13] The principle lies in fabricating a hole-only device

where the injection of holes from the anode is ohmic (i.e., the contact does not limit charge injection). At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge-limited. By fitting the current density-voltage (J-V) characteristics in this regime to the Mott-Gurney law, the hole mobility can be extracted.

Detailed Experimental Protocol:

- Substrate Preparation:
 - Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.
 - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
 - Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function and remove organic residues.
- Hole Injection Layer (HIL) Deposition:
 - Spin-coat a thin layer of a suitable HIL, such as PEDOT:PSS, onto the cleaned ITO substrate to ensure ohmic contact for hole injection.
 - Anneal the HIL-coated substrates at a specified temperature (e.g., 150°C) for a designated time (e.g., 10 minutes) in a nitrogen-filled glovebox.
- HTM Film Deposition:
 - Prepare a solution of the HTM in a suitable solvent (e.g., chlorobenzene for spiro-OMeTAD). For doped films, add the dopant (e.g., LiTFSI) to the solution.
 - Spin-coat the HTM solution onto the HIL layer. The spin-coating speed and time should be optimized to achieve a desired film thickness (typically a few hundred nanometers).
 - Anneal the HTM film at an appropriate temperature to remove residual solvent and improve film morphology.
- Top Electrode Deposition:

- Transfer the substrates into a thermal evaporator.
- Deposit a top electrode with a high work function, such as Gold (Au) or Molybdenum trioxide (MoO₃)/Au, through a shadow mask to define the active area of the device. The deposition rate and final thickness should be carefully controlled.
- Device Characterization:
 - Measure the current density-voltage (J-V) characteristics of the fabricated hole-only device in the dark using a source meter.
 - Plot the J-V curve on a log-log scale. Identify the ohmic, trap-filled limited (if present), and SCLC regions.
 - Fit the J-V data in the SCLC regime (where J is proportional to V²) to the Mott-Gurney law to extract the hole mobility:
 - $J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/d^3)$
 - where J is the current density, ϵ_0 is the permittivity of free space, ϵ_r is the relative permittivity of the material, μ is the hole mobility, V is the applied voltage, and d is the thickness of the HTM film.

Time-of-Flight (TOF) Method

The TOF method is a transient photoconductivity technique that directly measures the transit time of charge carriers across a material of known thickness.[14][15][16] A short pulse of highly absorbed light generates a sheet of electron-hole pairs near a semi-transparent electrode. Under an applied electric field, one type of carrier (in this case, holes) drifts across the sample to the counter-electrode, inducing a transient photocurrent. The time it takes for the carriers to traverse the sample (the transit time, t_t) is determined from the photocurrent transient.

Detailed Experimental Protocol:

- Sample Preparation:
 - Prepare a sandwich-structure device similar to the SCLC device, with the HTM layer between two electrodes. One electrode must be semi-transparent to allow for

photoexcitation. The thickness of the HTM layer is typically in the micrometer range to ensure a measurable transit time.[17]

- Experimental Setup:

- Place the sample in a cryostat to allow for temperature-dependent measurements and to protect the sample from ambient conditions.
- Use a pulsed laser with a wavelength that is strongly absorbed by the HTM as the excitation source. The pulse duration should be much shorter than the carrier transit time.
- Apply a DC voltage across the sample using a voltage source.
- Measure the transient photocurrent using a fast oscilloscope connected in series with the sample and a load resistor.

- Measurement Procedure:

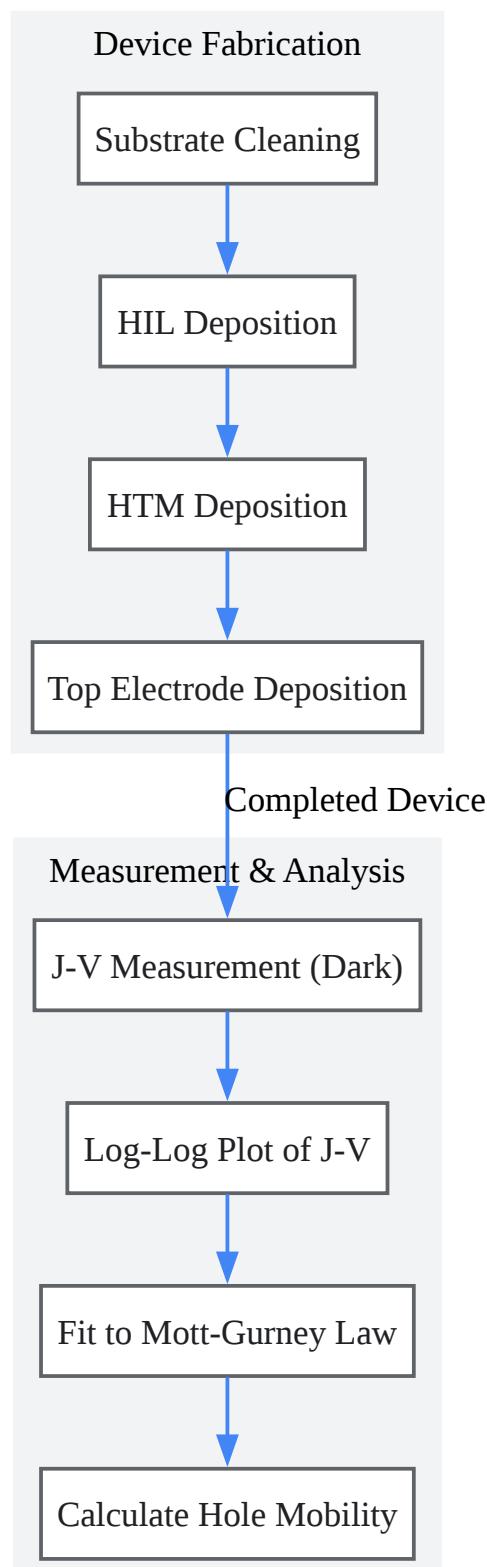
- Illuminate the semi-transparent electrode with a single laser pulse.
- Record the resulting transient photocurrent as a function of time on the oscilloscope.
- The shape of the photocurrent transient provides information about the charge transport. For non-dispersive transport, the transient will show a plateau followed by a drop-off at the transit time. For dispersive transport, the transient will be a continuously decaying curve.

- Data Analysis:

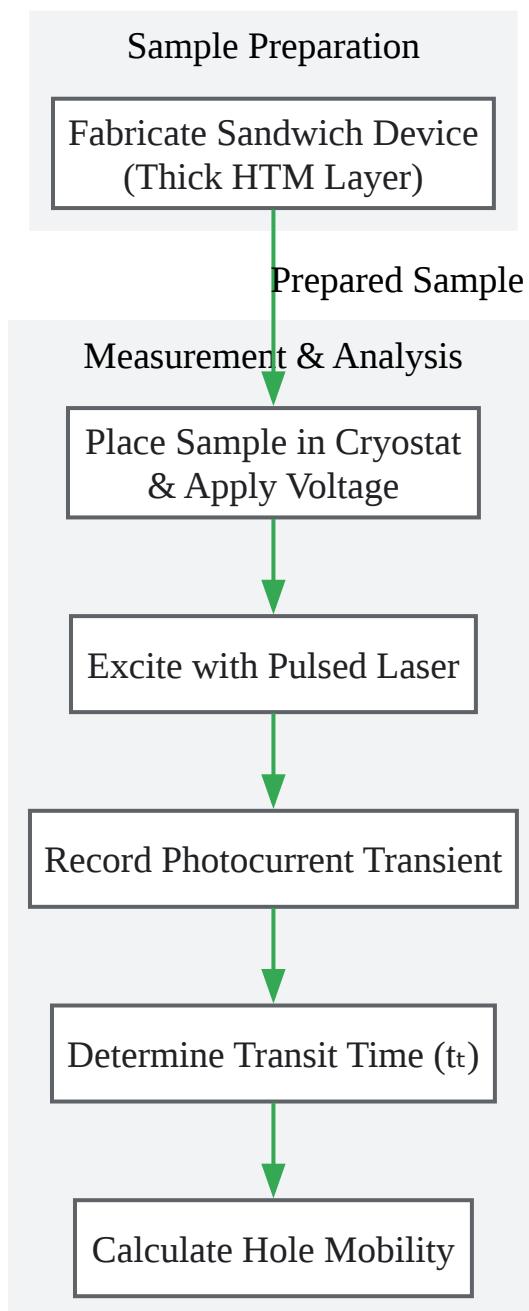
- Determine the transit time (t_t) from the photocurrent transient. For non-dispersive transport, this is the time at which the current starts to decay. For dispersive transport, the transit time is often determined from a log-log plot of the photocurrent versus time.
- Calculate the hole mobility (μ) using the following equation:
 - $$\mu = d / (E * t_t) = d^2 / (V * t_t)$$
 - where d is the thickness of the HTM film, E is the applied electric field (V/d), and V is the applied voltage.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the SCLC and TOF experimental procedures.

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SCLC Experimental Workflow



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TOF Experimental Workflow

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